2-(1-azepanyl)-5-benzylidene-1,3-thiazol-4(5H)-one
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Description
2-(1-azepanyl)-5-benzylidene-1,3-thiazol-4(5H)-one is a useful research compound. Its molecular formula is C16H18N2OS and its molecular weight is 286.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 286.11398438 g/mol and the complexity rating of the compound is 416. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Reactivity
The compound 2-(1-azepanyl)-5-benzylidene-1,3-thiazol-4(5H)-one, as part of the broader family of 2-aza-1,3,5-trienes, demonstrates significant synthetic versatility, contributing to the development of polyfunctionalized 4,5-dihydro-1,3-thiazoles and azaheterocycles through reactions with superbases. These transformations underscore its utility in generating diverse heterocyclic structures, such as dihydroazepines and azepines, highlighting its potential in synthetic organic chemistry for creating complex molecular architectures (Nedolya et al., 2015). Moreover, studies have shown that modifications of the 2-aza-1,3,5-triene structure can lead to unexpected 2-thiazoline derivatives and structural reorganizations, further expanding the synthetic applications of these compounds in constructing novel heterocyclic systems (Nedolya et al., 2014).
Quantum Chemical Insights
Research into the reaction mechanisms involving benzylsulfanyl-substituted 2-aza-1,3,5-trienes reveals that the formation of 4,5-dihydro-3H-azepine and 4,5-dihydro-1,3-thiazole derivatives from these compounds, when treated with superbases, is a process that can be elucidated through quantum chemical calculations. This insight provides a deeper understanding of the reaction pathways and the factors influencing the product distribution, offering valuable information for the design of new synthetic strategies (Shagun & Nedolya, 2015).
Antibacterial Activity
Compounds derived from or related to this compound, such as those incorporating the benzothiazole nucleus, have been synthesized and evaluated for their antibacterial properties. These studies indicate the potential of these compounds in medicinal chemistry, particularly in the development of new antibacterial agents. The evaluation of their effectiveness against various bacterial strains highlights their potential utility in addressing the need for novel antimicrobial compounds (Rezki, 2016).
Properties
IUPAC Name |
(5Z)-2-(azepan-1-yl)-5-benzylidene-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c19-15-14(12-13-8-4-3-5-9-13)20-16(17-15)18-10-6-1-2-7-11-18/h3-5,8-9,12H,1-2,6-7,10-11H2/b14-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDKZUSSXDUTSA-OWBHPGMISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC(=O)C(=CC3=CC=CC=C3)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)C2=NC(=O)/C(=C/C3=CC=CC=C3)/S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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